2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2,6-dibromo-4-methylaniline with acetic acid hydrazide under acidic conditions to form 2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone, such as 1-phenylpropanal, under acidic or basic conditions to form the final product, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide functional group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide: A simpler analog without the phenylpropylidene group.
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]acetohydrazide: A structurally similar compound with different substituents.
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Br2N3O |
---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-1-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C18H19Br2N3O/c1-3-16(13-7-5-4-6-8-13)22-23-17(24)11-21-18-14(19)9-12(2)10-15(18)20/h4-10,21H,3,11H2,1-2H3,(H,23,24)/b22-16+ |
InChI Key |
HIVLCTGRXOGMJR-CJLVFECKSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)C)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=C(C=C(C=C1Br)C)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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